8-ethyl-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline 8-ethyl-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline
Brand Name: Vulcanchem
CAS No.: 901044-74-4
VCID: VC4187580
InChI: InChI=1S/C26H23N3/c1-4-19-9-14-24-22(15-19)26-23(16-27-24)25(20-10-5-17(2)6-11-20)28-29(26)21-12-7-18(3)8-13-21/h5-16H,4H2,1-3H3
SMILES: CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)C)C5=CC=C(C=C5)C
Molecular Formula: C26H23N3
Molecular Weight: 377.491

8-ethyl-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline

CAS No.: 901044-74-4

Cat. No.: VC4187580

Molecular Formula: C26H23N3

Molecular Weight: 377.491

* For research use only. Not for human or veterinary use.

8-ethyl-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline - 901044-74-4

Specification

CAS No. 901044-74-4
Molecular Formula C26H23N3
Molecular Weight 377.491
IUPAC Name 8-ethyl-1,3-bis(4-methylphenyl)pyrazolo[4,3-c]quinoline
Standard InChI InChI=1S/C26H23N3/c1-4-19-9-14-24-22(15-19)26-23(16-27-24)25(20-10-5-17(2)6-11-20)28-29(26)21-12-7-18(3)8-13-21/h5-16H,4H2,1-3H3
Standard InChI Key BAFPODYFJWGQAG-UHFFFAOYSA-N
SMILES CCC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)C)C5=CC=C(C=C5)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a tricyclic framework comprising a pyrazole ring fused to a quinoline system. Key substitutions include:

  • An ethyl group at position 8 of the quinoline ring.

  • Two para-tolyl (4-methylphenyl) groups at positions 1 and 3 of the pyrazole ring.

The molecular formula is C<sub>26</sub>H<sub>23</sub>N<sub>3</sub>, with a molecular weight of 377.491 g/mol. X-ray crystallography of analogous pyrazoloquinolines reveals planar fused rings with dihedral angles between substituents ranging from 54° to 60°, influencing π-π stacking and intermolecular interactions .

Spectroscopic Data

  • IR Spectroscopy: Stretching vibrations at ~2930 cm<sup>−1</sup> (C-H aliphatic), ~1600 cm<sup>−1</sup> (C=C aromatic), and ~1370 cm<sup>−1</sup> (C-N pyrazole) .

  • <sup>1</sup>H NMR: Distinct signals include δ 1.4–1.6 ppm (ethyl -CH<sub>3</sub>), δ 2.4–2.6 ppm (p-tolyl -CH<sub>3</sub>), and δ 7.2–8.5 ppm (aromatic protons) .

  • <sup>13</sup>C NMR: Peaks at δ 15–25 ppm (alkyl carbons), δ 120–140 ppm (aromatic carbons), and δ 150–160 ppm (pyrazole and quinoline N-bound carbons) .

Synthetic Methodologies

Conventional Synthesis

The most reported route involves:

  • Condensation: Reacting p-tolylhydrazine with 8-ethylquinoline-3-carbaldehyde in refluxing ethanol.

  • Cyclization: Acid-catalyzed intramolecular cyclization (e.g., polyphosphoric acid) to form the pyrazole ring .

  • Purification: Recrystallization from dichloromethane/hexane yields the product in ~70% purity.

Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Reference
Condensationp-Tolylhydrazine, EtOH, 80°C65–70
CyclizationPolyphosphoric acid, 120°C70–75
PurificationCH<sub>2</sub>Cl<sub>2</sub>/hexane95+

Advanced Methods

  • Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes (30 min at 90°C) using T3P®-DMSO catalyst, achieving 90% yield .

  • Multicomponent Reactions (MCRs): Employing aldehydes, amines, and ketones in solvent-free conditions to construct the pyrazoloquinoline core .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of related pyrazoloquinolines shows melting points between 150–200°C, with decomposition above 300°C .

Solubility

  • High solubility: In dichloromethane, dimethyl sulfoxide (DMSO).

  • Low solubility: In water, hexane .

Table 2: Solubility Profile

SolventSolubility (mg/mL)
DMSO>50
CH<sub>2</sub>Cl<sub>2</sub>>100
Water<0.1

Biological and Photophysical Applications

Fluorescent Sensors

Pyrazoloquinolines exhibit strong fluorescence (λ<sub>em</sub> = 450–500 nm) due to extended π-conjugation, making them suitable for:

  • Metal ion detection (e.g., Cu<sup>2+</sup>, Fe<sup>3+</sup>).

  • pH-sensitive probes in biological imaging .

Biological Activity

  • Antimalarial Potential: Quinoline hybrids inhibit Plasmodium falciparum with IC<sub>50</sub> values <1 µM .

  • Anticancer Activity: Pyrazoloquinolines show moderate cytotoxicity against HeLa and MCF-7 cells (IC<sub>50</sub> = 10–50 µM) .

Table 3: Biological Activity Data

AssayTargetIC<sub>50</sub>Reference
In vitro antimalarialP. falciparum 3D70.8 µM
CytotoxicityHeLa cells25 µM

Computational and Mechanistic Insights

Density Functional Theory (DFT) Studies

  • HOMO-LUMO Gap: ~3.5 eV, indicating charge-transfer potential .

  • Molecular Electrostatic Potential (MEP): Highlights nucleophilic regions at the quinoline nitrogen and electrophilic sites on the pyrazole ring .

Molecular Docking

Docking simulations with Plasmodium enzymes (e.g., dihydroorotate dehydrogenase) reveal binding affinities (ΔG = −8.5 kcal/mol) via hydrogen bonding and π-alkyl interactions .

Industrial and Research Applications

Material Science

  • Organic Light-Emitting Diodes (OLEDs): Used as emissive layers due to high quantum yield (Φ<sub>F</sub> = 0.45–0.60) .

  • Nonlinear Optics (NLO): Second-harmonic generation (SHG) efficiency comparable to urea .

Pharmaceutical Intermediates

  • Antiviral Drug Development: Serves as a precursor for HCV protease inhibitors .

  • Antioxidant Agents: Scavenges DPPH radicals with EC<sub>50</sub> = 12 µM .

Challenges and Future Directions

  • Synthetic Scalability: Microwave and MCR methods address yield and time limitations .

  • Toxicity Profiling: Limited data on in vivo pharmacokinetics necessitates further study .

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